molecular formula C18H17NO3S2 B2670341 N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide CAS No. 941972-91-4

N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide

Cat. No.: B2670341
CAS No.: 941972-91-4
M. Wt: 359.46
InChI Key: IKQSNIYTCCXOOM-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide is a synthetic small molecule featuring a benzothiophene core linked to a benzenesulfonamide scaffold. Compounds with benzothiophene and sulfonamide groups are of significant interest in medicinal chemistry and chemical biology research . The structural motifs present in this molecule are commonly investigated for their potential to modulate various biological targets. Specifically, sulfonamide derivatives are frequently explored as inhibitors for enzymes such as sirtuin deacetylases (SIRT2), which are relevant in studies of neurodegenerative conditions like Huntington's and Parkinson's disease . Similarly, benzothiophene-containing compounds are often utilized in the development of cell differentiation inducers and antineoplastic agents . This combination of features makes this compound a valuable chemical probe for researchers in hit-to-lead optimization campaigns, mechanism-of-action studies, and profiling against a panel of protein targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-12(2)24(21,22)16-5-3-4-14(11-16)18(20)19-15-6-7-17-13(10-15)8-9-23-17/h3-12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSNIYTCCXOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.

    Sulfonylation: Introduction of the propane-2-sulfonyl group can be done using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzene ring or the benzothiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety could play a crucial role in binding to these targets, while the sulfonyl and benzamide groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide with structurally or functionally related benzamide derivatives, focusing on molecular features, hypothesized targets, and inferred properties.

Structural and Functional Comparison Table

Compound Name / ID Key Substituents Molecular Features Hypothesized Target Inferred Properties
Target Compound 1-Benzothiophen-5-yl, 3-(propane-2-sulfonyl) Bicyclic aromatic system, sulfonyl group EZH2 (inferred) High lipophilicity (benzothiophene), moderate solubility (sulfonyl group), potential for strong hydrogen bonding
EPZ011989 Morpholino, methoxyethylamino, pyridinyl Polar morpholino group, extended alkyl chains EZH2 Enhanced solubility (polar groups), comparable potency, possible metabolic instability due to complex substituents
Compounds (IDs 9–12) Hydroxy-phenylpropan, alkoxy-phenyl Long alkoxy chains, hydroxy groups Unspecified (likely enzyme inhibitors) Increased hydrophilicity (hydroxy groups), variable metabolic stability depending on alkoxy chain length
Z2/Z3 () Pyridinylvinyl, indazol-thio Thioether linkage, vinyl groups QcrB (tuberculosis target) Moderate solubility (thioether), potential oxidation sensitivity, high membrane permeability

Key Comparative Insights

Benzothiophene vs. Pyridinyl/Morpholino Systems
  • However, EPZ011989’s polar substituents may confer better aqueous solubility, critical for intravenous administration.
  • In contrast, Z2/Z3 () lack aromatic fused systems, relying on thioether and pyridinyl groups for target binding, which may limit their affinity for non-bacterial targets like EZH2 .
Sulfonyl vs. Thioether/Hydroxy Substituents
  • The propane sulfonyl group in the target compound is a strong hydrogen-bond acceptor, likely enhancing binding to enzymatic active sites compared to the thioether in Z2/Z3 . Sulfonyl groups also improve metabolic stability relative to thioethers, which are prone to oxidation.
  • Compounds in feature hydroxy groups, which increase hydrophilicity but may reduce oral bioavailability due to higher polarity .
Alkoxy Chain Length and Solubility
  • The target’s propane sulfonyl group balances lipophilicity and solubility, a design advantage for systemic delivery.

Biological Activity

N-(1-benzothiophen-5-yl)-3-(propane-2-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzothiophene moiety with a sulfonamide functional group. The molecular formula is C₁₈H₁₉N₃O₃S₂, and it has a molecular weight of approximately 332.4 g/mol. This structural complexity is crucial for its biological activity, influencing how it interacts with various biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S₂
Molecular Weight332.4 g/mol
Functional GroupsBenzothiophene, Sulfonamide

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of benzothiophene derivatives with sulfonyl chlorides under controlled conditions to yield high purity and yield. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. For instance, it has been shown to interact with acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit these enzymes suggests potential therapeutic applications in treating cognitive disorders .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BACE1. The inhibitory concentration (IC50) values for these enzymes are crucial for assessing the compound's potential as a therapeutic agent.

EnzymeIC50 Value (µM)
AChE2.49 ± 0.19
BACE19.01

These results indicate that the compound could be a promising lead for developing new treatments for Alzheimer's disease by enhancing cholinergic signaling and reducing amyloid-beta peptide production .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives similar to this compound, highlighting their potential in treating various conditions:

  • Neuroleptic Activity : Research on related benzamides has shown significant neuroleptic activity, suggesting that modifications in their structure can lead to enhanced therapeutic effects with reduced side effects .
  • Leukotriene Receptor Antagonism : Another related compound, N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide, has demonstrated potent leukotriene receptor antagonism with a Ki value of 0.42 nM, indicating its potential in treating inflammatory conditions such as asthma.

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